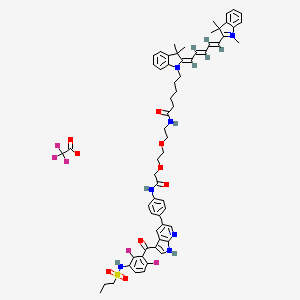
Vem-L-Cy5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vem-L-Cy5 is a compound that combines the properties of Vemurafenib, a BRAF inhibitor, with the near-infrared fluorophore cyanine-5 (Cy5). This compound selectively targets the BRAF V600E mutation and inhibits MEK phosphorylation. This compound demonstrates cell permeability and has been shown to inhibit the growth of various cancer cell types .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vem-L-Cy5 is synthesized by conjugating Vemurafenib with the near-infrared fluorophore cyanine-5 (Cy5). The synthetic route involves the modification of Vemurafenib to include the Cy5 fluorophore, which enhances its properties for imaging and targeting cancer cells .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using automated processes to ensure consistency and purity. The preparation method for in vivo applications includes dissolving the compound in a mixture of DMSO, PEG300, Tween 80, and ddH2O .
Chemical Reactions Analysis
Types of Reactions
Vem-L-Cy5 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its fluorescence properties.
Reduction: Reduction reactions can affect the compound’s ability to inhibit BRAF.
Substitution: Substitution reactions can modify the Cy5 fluorophore, potentially enhancing its imaging capabilities
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to maintain the integrity of the compound .
Major Products Formed
The major products formed from these reactions include modified versions of this compound with altered fluorescence properties or enhanced targeting capabilities .
Scientific Research Applications
Vem-L-Cy5 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in cellular imaging to visualize and track cancer cells.
Medicine: Utilized in cancer research to target and inhibit the growth of BRAF V600E mutant cancer cells.
Industry: Applied in the development of diagnostic tools and imaging agents for cancer detection
Mechanism of Action
Vem-L-Cy5 exerts its effects by targeting the BRAF V600E mutation and inhibiting MEK phosphorylation. This inhibition disrupts the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival. By blocking this pathway, this compound effectively inhibits the growth of cancer cells with the BRAF V600E mutation .
Comparison with Similar Compounds
Similar Compounds
Vemurafenib: The parent compound of Vem-L-Cy5, used as a BRAF inhibitor.
Cy5: A near-infrared fluorophore used in various imaging applications.
Belvarafenib: Another potent RAF inhibitor with antineoplastic activity
Uniqueness of this compound
This compound is unique due to its combination of Vemurafenib’s BRAF inhibition properties with the imaging capabilities of Cy5. This dual functionality allows for both therapeutic and diagnostic applications, making it a valuable tool in cancer research and treatment .
Properties
Molecular Formula |
C63H68F5N7O9S |
|---|---|
Molecular Weight |
1194.3 g/mol |
IUPAC Name |
N-[2-[2-[2-[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]anilino]-2-oxoethoxy]ethoxy]ethyl]-6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C61H67F2N7O7S.C2HF3O2/c1-7-36-78(74,75)68-49-30-29-48(62)56(57(49)63)58(73)45-39-66-59-44(45)37-42(38-65-59)41-25-27-43(28-26-41)67-55(72)40-77-35-34-76-33-31-64-54(71)24-12-9-17-32-70-51-21-16-14-19-47(51)61(4,5)53(70)23-11-8-10-22-52-60(2,3)46-18-13-15-20-50(46)69(52)6;3-2(4,5)1(6)7/h8,10-11,13-16,18-23,25-30,37-39,68H,7,9,12,17,24,31-36,40H2,1-6H3,(H2-,64,65,66,67,71,72,73);(H,6,7) |
InChI Key |
LYIUTBXQFUHWHF-UHFFFAOYSA-N |
Isomeric SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)NC(=O)COCCOCCNC(=O)CCCCCN\5C6=CC=CC=C6C(/C5=C\C=C\C=C\C7=[N+](C8=CC=CC=C8C7(C)C)C)(C)C)F.C(=O)(C(F)(F)F)[O-] |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)NC(=O)COCCOCCNC(=O)CCCCCN5C6=CC=CC=C6C(C5=CC=CC=CC7=[N+](C8=CC=CC=C8C7(C)C)C)(C)C)F.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















